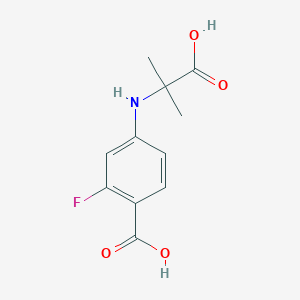

4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid

Description

The exact mass of the compound 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid is 241.07503603 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-carboxypropan-2-ylamino)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-6-3-4-7(9(14)15)8(12)5-6/h3-5,13H,1-2H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMQERXYJLHNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC(=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204703 | |

| Record name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332524-02-3 | |

| Record name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332524-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid, a key intermediate in pharmaceutical research and development. The document details the strategic approach, step-by-step experimental protocols, and methods for characterization. The synthesis leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis, offering a reliable and scalable route to the target molecule. This guide is intended for researchers, chemists, and professionals in the field of drug development, providing both theoretical grounding and practical, actionable insights.

Introduction

4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid is a substituted N-aryl amino acid derivative. The unique structural combination of a fluorinated benzoic acid and a gem-dimethyl substituted amino acid moiety makes it a valuable building block in medicinal chemistry. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, while the N-aryl amino acid scaffold is prevalent in numerous biologically active compounds.[1]

The synthesis of such molecules requires careful consideration of C-N bond formation strategies. While various methods exist, including transition-metal-catalyzed cross-coupling reactions, the electron-deficient nature of the fluorinated aromatic ring lends itself particularly well to nucleophilic aromatic substitution.[2][3][4] This guide will focus on this efficient and often metal-free approach.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond, leading to two key starting materials: a 2,4-dihalogenated benzoic acid derivative and 2-aminoisobutyric acid.

Figure 1: Retrosynthetic analysis of the target molecule.

The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluorobenzoic acid and 2-aminoisobutyric acid. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.[2][3][5] The fluorine atom is an excellent leaving group in SNAr reactions. This approach is advantageous due to the commercial availability of the starting materials and the often milder reaction conditions compared to some metal-catalyzed methods.

Alternative strategies, such as the Ullmann condensation or Buchwald-Hartwig amination, could also be employed.[6][7][8] These copper- or palladium-catalyzed reactions are powerful tools for the N-arylation of amino acids and could be considered if the SNAr approach proves to be low-yielding.[9][10][11] However, they often require specific ligands and careful control of reaction conditions to avoid side reactions and ensure reproducibility.[8][12]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid via nucleophilic aromatic substitution.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,4-Difluorobenzoic acid | ≥98% | Sigma-Aldrich |

| 2-Aminoisobutyric acid | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics |

| Hydrochloric Acid (HCl) | 37% w/w | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

Synthetic Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluorobenzoic acid (1.0 eq), 2-aminoisobutyric acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-difluorobenzoic acid.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing water.

-

Precipitation: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH reaches approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to yield the pure 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The identity and purity of the synthesized 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet corresponding to the two methyl groups of the 2-aminoisobutyric acid moiety will be observed. The amine and carboxylic acid protons will appear as broad singlets. |

| ¹³C NMR | Signals corresponding to the aromatic carbons (with C-F couplings), the two carboxylic acid carbons, the quaternary carbon, and the two equivalent methyl carbons of the 2-aminoisobutyric acid residue are expected. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the aromatic ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the target compound ([M+H]⁺ or [M-H]⁻) should be observed. |

| Melting Point (MP) | A sharp melting point is indicative of a pure compound. |

| Purity (HPLC) | High-Performance Liquid Chromatography (HPLC) analysis should show a single major peak, indicating high purity (e.g., >98%). |

Safety Considerations

-

2,4-Difluorobenzoic acid: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with care and appropriate gloves.

-

Hydrochloric Acid: Highly corrosive. Work in a well-ventilated fume hood and use appropriate PPE.

All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid can be reliably achieved through a nucleophilic aromatic substitution reaction between 2,4-difluorobenzoic acid and 2-aminoisobutyric acid. This method offers a straightforward and scalable route to this valuable pharmaceutical intermediate. The provided protocol, along with the characterization and safety guidelines, serves as a comprehensive resource for researchers and chemists in the field. While alternative metal-catalyzed methods exist, the SNAr approach presented here is often preferred for its operational simplicity and cost-effectiveness.

References

-

Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 43(15), 1882-1884. [Link]

-

Fletcher, S. P., Solà, J., Holt, D., Brown, R. A., & Clayden, J. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry, 7, 1304–1309. [Link]

- Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.

- Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.

-

Numata, K., & Yamaoka, T. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(40), 5557-5560. [Link]

-

Ma, D., Zhang, Y., Yao, J., Wu, S., & Ji, F. (2003). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 125(32), 9750-9758. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Shaughnessy, K. H., & Kim, P. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4124-4127. [Link]

-

Wikipedia. (n.d.). 2-Aminoisobutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐aryl amino acid derivatives. Retrieved from [Link]

-

Lang, C., & Masri, M. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Metabolic Engineering Communications, 4, 36-44. [Link]

- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

-

High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

-

Vapourtec Ltd. (n.d.). Aromatic Substitution. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. vapourtec.com [vapourtec.com]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organic-synthesis.com [organic-synthesis.com]

Technical Whitepaper: 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic Acid

This technical guide details the chemical properties, synthetic pathways, and pharmaceutical applications of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (CAS: 1332524-02-3).

Physicochemical Profiling, Synthetic Utility, and Role in Androgen Receptor Antagonist Manufacturing

Executive Summary

4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (hereafter referred to as Intermediate-A ) is a critical bifunctional building block used primarily in the synthesis of second-generation androgen receptor (AR) antagonists, most notably Enzalutamide (MDV3100).

Structurally, it combines a fluorinated benzoic acid core with a gem-dimethyl glycine (2-methylalanine) moiety. This specific architecture serves two functions:

-

Pharmacophore Construction: It provides the steric bulk (gem-dimethyl) required for AR binding affinity.

-

Cyclization Precursor: It acts as the nucleophilic scaffold that reacts with isothiocyanates to form the thiohydantoin ring characteristic of the Enzalutamide class.

This guide analyzes its synthesis, physical properties, and critical role as both a manufacturing intermediate and a monitored process impurity (Enzalutamide Impurity D).

Chemical Identity & Structural Analysis

| Property | Specification |

| Chemical Name | 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid |

| CAS Number | 1332524-02-3 |

| Synonyms | N-(3-Fluoro-4-carboxyphenyl)-α-methylalanine; Enzalutamide Impurity D; MDV3100 Intermediate |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| Core Scaffold | 4-Aminobenzoic acid (PABA) derivative |

| Key Substituents | Fluorine (C2 position), 1-carboxy-1-methylethyl (C4-amino) |

Structural Logic

-

Electronic Effects: The fluorine atom at the ortho position to the carboxylic acid exerts a strong inductive withdrawing effect (-I), increasing the acidity of the benzoic acid proton (predicted pKa < 3.5) compared to non-fluorinated analogues.[1]

-

Steric Hindrance: The gem-dimethyl group adjacent to the secondary amine creates significant steric bulk. This is intentional for the final drug's biological activity but presents kinetic challenges during synthesis, often requiring forcing conditions or specific catalysts for coupling.

-

Zwitterionic Potential: Possessing two carboxylic acid groups and one secondary amine, the molecule exists in complex ionization states depending on pH, influencing its solubility profile in aqueous media.

Synthetic Pathways & Manufacturing Protocols[2]

High-purity synthesis of Intermediate-A is essential to prevent downstream impurities in the final drug substance. Two primary routes dominate the literature and patent landscape.

Method A: Metal-Catalyzed Cross-Coupling (Ullmann-Type)

This is the modern process-scale route, utilizing transition metal catalysis to overcome the poor nucleophilicity of the aniline nitrogen.

-

Starting Materials: 4-Bromo-2-fluorobenzoic acid, 2-Aminoisobutyric acid (AIB).

-

Catalyst System: CuCl / CuI with a ligand (e.g., acetylacetone) or simple copper bronze.

-

Base: K₂CO₃ or Et₃N.

-

Solvent: DMF or DMAc (High boiling point required).

Protocol Insight:

-

Activation: The reaction typically runs at 90–110°C. The copper catalyst facilitates the C-N bond formation between the aryl halide and the sterically hindered amino acid.

-

Workup: The product is precipitated by acidification (pH adjustment to ~2-3) from the aqueous workup of the reaction mixture.

Method B: The Jocic Reaction (Organocatalytic Route)

This route avoids heavy metals, using a trichloromethyl carbinol as a masked carboxylic acid equivalent. It is historically significant and useful for avoiding metal scavenging steps.

-

Starting Materials: 4-Amino-2-fluorobenzoic acid, 1,1,1-trichloro-2-methyl-2-propanol (Chloretone).

-

Reagents: Sodium Hydroxide (powdered), Acetone (anhydrous).[2]

Mechanism:

-

Nucleophilic Attack: The aniline nitrogen attacks the electron-deficient carbon of the trichloromethyl group.

-

Hydrolysis/Rearrangement: Under basic conditions, the trichloromethyl group undergoes hydrolysis and rearrangement (involving a dichloro-epoxide intermediate) to yield the gem-dimethyl carboxylic acid moiety.

Visualization of Synthetic Logic

Figure 1: Parallel synthetic strategies for accessing the target intermediate.

Physicochemical Properties[1][3][4]

| Property | Description | Data/Observation |

| Physical State | Solid | White to off-white crystalline powder. |

| Melting Point | High (>180°C) | Decomposes upon melting; exact point varies by crystal polymorph and purity. |

| Solubility (Water) | pH Dependent | Low solubility at pH 1–4 (free acid form). High solubility at pH > 8 (dicarboxylate salt). |

| Solubility (Organic) | Moderate to High | Soluble in DMSO, Methanol, DMF. Sparingly soluble in non-polar solvents (Heptane). |

| pKa (Predicted) | Multiple | pKa1 (Benzoic COOH) ≈ 3.5pKa2 (Aliphatic COOH) ≈ 4.2pKa3 (Aniline NH) ≈ Very low (non-basic). |

| Stability | Hygroscopic Potential | Stable under ambient conditions. Store dry to prevent hydrolysis if esterified. |

Stability & Reactivity Profile

-

Thermal Stability: The compound is generally stable but can undergo decarboxylation at very high temperatures (>200°C) due to the presence of the electron-withdrawing fluorine and the gem-dimethyl effect.

-

Impurity Formation: In the presence of moisture and heat, the methyl ester derivatives (often used in the next step) can hydrolyze back to this free acid (Intermediate-A). Therefore, Intermediate-A is a monitored impurity in the final drug substance (Impurity D).

Applications in Drug Development[5]

Enzalutamide Manufacturing

Intermediate-A is the scaffold upon which the thiohydantoin ring is built.

-

Esterification: Often, Intermediate-A is first converted to its methyl ester or dimethyl ester to improve solubility and reactivity.

-

Amidation: The benzoic acid moiety is converted to the N-methyl amide (using methylamine).

-

Cyclization: The secondary amine reacts with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile . The resulting urea intermediate cyclizes (often acid-catalyzed) to form the 5-membered thiohydantoin ring.

Analytical Standard (Impurity D)

In QC workflows for Enzalutamide, this compound serves as Impurity D .

-

Origin: It arises from the hydrolysis of the drug's thiohydantoin ring or from unreacted starting material carried through the process.

-

Detection: It is typically analyzed via HPLC-UV or LC-MS.

-

Retention Time: Elutes earlier than Enzalutamide due to the polarity of the two carboxylic acid groups.

-

Mass Spec: Monitor for [M+H]+ at m/z 242.2 or [M-H]- at m/z 240.2.

-

References

-

Medivation Prostate Therapeutics. (2011).[2] Diarylhydantoin compounds. World Intellectual Property Organization. Patent WO2011106570A1.[2] Link

-

Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities. Link

-

Ambeed. (n.d.). Product Data Sheet: 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid. Link

-

ChemicalBook. (2023). 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid Properties and Synthesis. Link

-

Clearsynth. (n.d.). Enzalutamide Impurity D Reference Standard. Link

Sources

Technical Whitepaper: Structural Elucidation and Characterization of Enzalutamide Impurity 7

Topic: Enzalutamide Impurity 7 Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Role: Senior Application Scientist[1]

Executive Summary

In the high-stakes landscape of oncology drug development, the purity profile of Androgen Receptor Signaling Inhibitors (ARSIs) like Enzalutamide (Xtandi) is critical.[1][2][3] This guide provides a rigorous, self-validating workflow for the isolation and structural elucidation of Enzalutamide Impurity 7 . Identified as a symmetrical thiourea dimer, this impurity represents a significant process-related risk during the synthesis of the thiohydantoin scaffold.

This document details the formation mechanism, isolation protocols, and multi-dimensional spectral analysis (HRMS, NMR, IR) required to unequivocally confirm its structure, compliant with ICH Q3A/B guidelines.

Target Analyte Definition

To ensure precision, we define "Impurity 7" based on its most prevalent designation in commercial impurity standards and process chemistry literature.

-

Chemical Name: 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea[1][4][6][7]

-

Molecular Formula: C₁₇H₈F₆N₄S[1]

-

Structural Class: Symmetrical Diaryl Thiourea[1]

Mechanistic Origin

Impurity 7 is a classic process-related impurity formed during the initial steps of Enzalutamide synthesis.[1] The synthesis typically involves the conversion of 4-amino-2-(trifluoromethyl)benzonitrile (Starting Material A) into an isothiocyanate intermediate.[1]

If the conversion is incomplete or if stoichiometry is uncontrolled, the highly electrophilic isothiocyanate intermediate reacts with the residual nucleophilic amine (Starting Material A) rather than the intended second coupling partner.

Formation Pathway:

-

Activation: Starting Material A reacts with thiophosgene (or equivalent)

Isothiocyanate intermediate.[1] -

Side Reaction: Isothiocyanate + Unreacted Starting Material A

Impurity 7 (Thiourea Dimer) .[1]

Visualization: Formation & Elucidation Logic

The following diagram illustrates the competitive reaction pathway leading to Impurity 7 and the analytical logic used to distinguish it from the API.

Figure 1: Mechanistic pathway of Enzalutamide Impurity 7 formation and key analytical checkpoints.

Isolation Protocol (Semi-Preparative HPLC)

Direct analysis from the reaction mixture is often confounded by the API matrix.[1] Isolation is required to obtain high-purity material for 2D-NMR.[1]

Objective: Isolate >50 mg of Impurity 7 with >98% purity.

| Parameter | Condition | Rationale |

| Column | C18 Prep Column (e.g., YMC-Actus Triart, 250 x 20 mm, 5 µm) | High loadability and stability at basic pH if needed.[1] |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1][8][9]5) | Buffering prevents ionization shifts; compatible with MS.[1] |

| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for hydrophobic aromatic impurities.[1] |

| Gradient | 50% B to 90% B over 20 min | Impurity 7 is highly lipophilic (two aromatic rings); elutes late.[1] |

| Flow Rate | 15-20 mL/min | Optimized for preparative scale separation.[1] |

| Detection | UV @ 260 nm | Max absorbance for the benzonitrile moiety.[1] |

Protocol Steps:

-

Enrichment: Inject a concentrated mother liquor sample (dissolved in DMSO/MeOH 1:1).

-

Fraction Collection: Collect the peak eluting typically after Enzalutamide (due to lack of polar amide/hydroxyl functionality and doubled lipophilic rings).

-

Lyophilization: Freeze-dry fractions to remove solvent.[1] Do not use rotary evaporation at high heat to avoid thermal degradation of the thiourea linkage.

Structure Elucidation: Multi-Stage Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the molecular formula and fragmentation fingerprint.[1]

-

Instrument: Q-TOF or Orbitrap LC-MS.[1]

-

Ionization: ESI Positive Mode (ESI+).[1]

-

Observed Parent Ion:

-

Isotope Pattern: The presence of Sulfur (

) will show a distinct

Fragmentation Logic (MS/MS): Unlike the API, which fragments via the imidazolidinone ring opening, Impurity 7 cleaves at the thiourea core.

-

Precursor: 415.04

. -

Primary Fragment: Cleavage of the C-N bond yields an ion at

228/229 (corresponding to the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile cation).[1] -

Secondary Fragment:

187 (corresponding to the 4-amino-2-(trifluoromethyl)benzonitrile amine fragment).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the symmetry of Impurity 7.

Solvent: DMSO-

1H NMR (Proton) Analysis: The key differentiator is the integral ratio .[1] Although the molecule has a mass of 414, the spectrum will appear simple, resembling the starting material, but with a distinct chemical shift for the NH.

| Signal | Multiplicity | Approx.[1][5][7][10][11] Shift ( | Assignment | Interpretation |

| NH | Broad Singlet (2H) | 10.5 - 11.0 | Thiourea -NH- | Downfield shift due to anisotropy of C=S. Integration of 2H confirms dimer.[1] |

| Ar-H | Doublet (2H) | ~8.2 | C-6 Protons | Symmetric equivalent.[1] |

| Ar-H | Singlet (2H) | ~8.4 | C-3 Protons | Symmetric equivalent (ortho to CF3).[1] |

| Ar-H | Doublet (2H) | ~7.9 | C-5 Protons | Symmetric equivalent.[1] |

13C NMR (Carbon) Analysis:

-

Thiocarbonyl Carbon (C=S): The most critical diagnostic peak.[1] Look for a signal at

180-185 ppm .[1] This is significantly downfield compared to carbonyls (C=O) or nitriles.[1] -

Nitrile Carbon (-CN):

~115-117 ppm.[1] -

Trifluoromethyl Carbon (-CF3): Quartet at

~120-125 ppm (coupling with

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (-CN): Sharp band at ~2230 cm⁻¹.[1]

-

Thiocarbonyl (C=S): ~1200-1050 cm⁻¹ (often weaker and harder to assign than C=O, but absence of strong C=O >1650 cm⁻¹ is key).[1]

-

Absence of C=O: The lack of intense carbonyl bands (1650-1750 cm⁻¹) distinguishes it from Enzalutamide and its amide degradants.[1]

Quantitative Data Summary

The following table summarizes the validation parameters for the identified structure.

| Attribute | Enzalutamide (API) | Impurity 7 (Dimer) | Distinction Logic |

| Formula | C₂₁H₁₆F₄N₄O₂S | C₁₇H₈F₆N₄S | Impurity has 6 Fluorines (2x CF3), API has 4.[1] |

| Exact Mass | 464.09 | 414.04 | Mass difference of ~50 Da.[1] |

| Symmetry | Asymmetric | C2 Symmetric | NMR signal count is halved for Impurity 7. |

| Chirality | Chiral Center | Achiral | No optical rotation expected for Impurity 7.[1] |

| RRT (RP-HPLC) | 1.00 | ~1.2 - 1.4 | Elutes later due to high lipophilicity (Bis-CF3, no polar ring).[1] |

References

-

US Food and Drug Administration (FDA). NDA 203415: Xtandi (Enzalutamide) Chemistry Review.[1] (2012).[1][8][9] Retrieved from [Link]

-

Ma, X., et al. "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis, 131 (2016): 436-443.[1][11] Retrieved from [Link]

-

European Medicines Agency (EMA). Assessment Report: Xtandi (Enzalutamide).[1] (2013).[1][10] Retrieved from [Link]

-

Veeprho Laboratories. Enzalutamide Impurity 7 Reference Standard Data. Retrieved from [Link][1]

-

International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. allmpus.com [allmpus.com]

- 5. veeprho.com [veeprho.com]

- 6. EnzalutaMide IMpurity | 1839619-50-9 [chemicalbook.com]

- 7. veeprho.com [veeprho.com]

- 8. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijbpas.com [ijbpas.com]

- 11. jchps.com [jchps.com]

"mechanism of formation of Enzalutamide Impurity 7"

The following technical guide details the mechanism of formation for Enzalutamide Impurity 7 , specifically identifying it as the Symmetrical Thiourea Dimer .

A Technical Guide on Process-Related Impurities in Androgen Receptor Antagonist Synthesis

Executive Summary & Disambiguation

In the context of Enzalutamide (Xtandi) process chemistry, "Impurity 7" refers to a critical side-product formed during the construction of the thiohydantoin ring system. While nomenclature can vary between in-house standards and pharmacopoeias, high-purity standard vendors and process literature predominantly identify Impurity 7 as the symmetrical thiourea dimer .

Note on Nomenclature:

-

Primary Identity (Focus of this Guide): 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea.[1][2] This is a process impurity resulting from the dimerization of the starting aniline with its isothiocyanate intermediate.

-

Secondary Identity: Some sources may index the carbamoyl degradation product (amide hydrolysis of the nitrile) as Impurity 7. This guide focuses on the thiourea dimer due to its significance in reaction engineering and stoichiometry control.

Chemical Identity

| Attribute | Detail |

| Common Name | Enzalutamide Impurity 7 (Thiourea Dimer) |

| IUPAC Name | 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea |

| CAS Number | 1839619-50-9 |

| Molecular Formula | C₁₇H₈F₆N₄S |

| Molecular Weight | 414.33 g/mol |

| Origin | Process-Related (Dimerization) |

Mechanism of Formation

The formation of Impurity 7 is a classic nucleophilic competition reaction that occurs during the activation of the starting material, 4-amino-2-(trifluoromethyl)benzonitrile .

The Primary Pathway (Desired)

The synthesis of Enzalutamide typically proceeds via the conversion of the aniline starting material (Compound A) into an isothiocyanate intermediate (Compound B) using thiophosgene (

The Impurity Pathway (Undesired)

Impurity 7 forms when the isothiocyanate intermediate (Compound B) reacts with unreacted starting aniline (Compound A) instead of the desired coupling partner.

Step-by-Step Mechanistic Flow:

-

Activation: The aniline nitrogen of Compound A attacks the thiocarbonyl carbon of thiophosgene.

-

Elimination: Loss of HCl generates the reactive isothiocyanate (Compound B).

-

Competition (The Critical Failure): If the concentration of unreacted Aniline (A) is high while Isothiocyanate (B) is present (e.g., slow addition of thiophosgene, inadequate mixing, or insufficient equivalents of reagent), the lone pair on the aniline nitrogen of (A) attacks the electrophilic carbon of the isothiocyanate (B).

-

Proton Transfer: A rapid proton transfer stabilizes the adduct, resulting in the symmetric 1,3-diarylthiourea (Impurity 7) .

Reaction Kinetics & Causality

-

Nucleophilicity: The aniline is electron-deficient due to the cyano and trifluoromethyl groups, making it a relatively poor nucleophile. However, the isothiocyanate is a potent electrophile.

-

Stoichiometry: The reaction rate for impurity formation follows second-order kinetics dependent on

and -

Thermodynamics: The formation of the thiourea urea linkage is practically irreversible under standard processing conditions, making it a "terminal" impurity that must be removed via purification.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the competitive pathways between the desired Enzalutamide intermediate synthesis and the formation of Impurity 7.

Caption: Competitive reaction pathway showing the dimerization of the starting aniline with the isothiocyanate intermediate to form Impurity 7.

Experimental Protocols & Control Strategies

To validate the formation of Impurity 7 or to synthesize it as a reference standard for HPLC calibration, the following protocols apply.

A. Synthesis of Impurity 7 (Reference Standard)

This protocol intentionally maximizes the impurity pathway by manipulating stoichiometry.

-

Reagents:

-

4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)

-

Thiophosgene (0.5 eq) — Note: The substoichiometric amount forces dimerization.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Base: Triethylamine (TEA) (1.0 eq).

-

-

Procedure:

-

Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in DCM at 0°C.

-

Slowly add Thiophosgene (0.5 eq) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Observation: A precipitate often forms as the thiourea is less soluble than the isothiocyanate.

-

Work-up: Filter the solid precipitate. Wash with cold DCM and water to remove salts. Recrystallize from Ethanol/Water to obtain pure Impurity 7.

-

B. Control Strategy (Minimizing Impurity 7)

In the commercial manufacturing of Enzalutamide, the following parameters are critical to suppressing Impurity 7:

| Parameter | Control Limit / Strategy | Rationale |

| Order of Addition | Reverse Addition | Add the Aniline to the Thiophosgene. This ensures a high local concentration of |

| Stoichiometry | Excess Thiophosgene (>1.2 eq) | Ensures all aniline is rapidly converted to isothiocyanate, leaving no nucleophile available to attack the intermediate. |

| Temperature | Low (< 10°C) | Slows the kinetics of the bimolecular dimerization reaction relative to the unimolecular activation. |

| Mixing | High Shear/Turbulence | Prevents localized "hotspots" where aniline concentration might remain high. |

Analytical Characterization

Researchers must differentiate Impurity 7 from the parent drug and other byproducts.

-

HPLC Retention: Impurity 7 is significantly more hydrophobic than the starting aniline due to the doubled aromatic system and lack of polar solubilizing groups. It typically elutes after the starting material but before Enzalutamide on C18 reverse-phase columns.

-

Mass Spectrometry (ESI):

-

Expected

-

Characteristic fragmentation: Cleavage of the thiourea bond yielding the isothiocyanate fragment (

) and the aniline fragment (

-

References

-

Allmpus Laboratories. Enzalutamide Impurity 7 Reference Standard (CAS 1839619-50-9). [Link]

-

Veeprho Pharmaceuticals. Enzalutamide Impurities and Related Compounds Structure Elucidation. [Link]

-

Ma, X., Zhou, W., Zou, Q., & Ouyang, P. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 297-302. [Link]

-

Li, B., Li, J., et al. (2016).[3] An improved and practical route for the synthesis of enzalutamide and potential impurities study. [Link]

Sources

Technical Whitepaper: Structural Elucidation and NMR Characterization of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic Acid

This guide is structured as a high-level technical whitepaper designed for pharmaceutical analysis and structural elucidation teams. It addresses the specific characterization of 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (CAS: 1332524-02-3), a critical process-related impurity/intermediate in the synthesis of Androgen Receptor Antagonists like Enzalutamide .

Executive Summary

In the development of second-generation anti-androgens (e.g., Enzalutamide, Apalutamide), the control of regio-isomeric impurities and hydrolysis degradation products is a critical Critical Quality Attribute (CQA).

The subject molecule, 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid (hereafter referred to as Impurity-72 ), represents a specific hydrolysis product where the nitrile group of the starting material has converted to a carboxylic acid, or the hydantoin ring has degraded. Its structural validation is complicated by the

This guide provides a definitive, self-validating NMR protocol to characterize Impurity-72, distinguishing it from its nitrile precursor and des-fluoro analogs.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid |

| Common ID | Enzalutamide Impurity 72; N-(4-Carboxy-3-fluorophenyl)-2-methylalanine |

| CAS Number | 1332524-02-3 |

| Molecular Formula | C |

| Molecular Weight | 241.22 g/mol |

| Solubility Profile | High in DMSO, Methanol; Low in CDCl |

Experimental Methodology

Sample Preparation (Critical)

The zwitterionic nature of the amino-acid moiety requires a polar aprotic solvent to prevent aggregation and ensure sharp lines.

-

Solvent: DMSO-d

(99.9% D) is mandatory. CDCl -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C). Note: If OH/NH exchange broadening is observed, lower to 280 K.

Acquisition Parameters

To resolve the

-

Frequency: 400 MHz minimum (600 MHz recommended for clean separation of aromatic multiplets).

-

H NMR: Spectral width 14 ppm (to capture COOH); 32 scans; D1 relaxation delay

- C NMR: Minimum 1024 scans. Power-gated decoupling is required.

- F NMR: Essential for confirmation. Spectral width -200 to 0 ppm.

Structural Elucidation & Spectral Analysis[1]

H NMR Analysis (DMSO-d )

The spectrum is dominated by the 1,2,4-trisubstituted benzene ring pattern, complicated by Fluorine coupling.

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| COOH (x2) | 12.0 – 13.0 | Broad Singlet | 2H | N/A | Carboxylic acid protons (exchangeable). |

| H-6 | 7.60 – 7.70 | dd (or t-like) | 1H | Deshielded by ortho-COOH. Shows meta-F coupling. | |

| H-3 | 6.35 – 6.45 | dd | 1H | Shielded by amine. Large ortho-F coupling is diagnostic. | |

| H-5 | 6.25 – 6.35 | dd | 1H | Shielded by amine. Para-F coupling is usually negligible. | |

| NH | 6.50 – 7.00 | Broad Singlet | 1H | N/A | Amine proton (exchangeable). |

| CH | 1.40 – 1.45 | Singlet | 6H | N/A | Gem-dimethyl of the isobutyric acid tail. |

Mechanistic Insight (The "Self-Validating" Check):

-

The H-3 Signal: You must observe a doublet of doublets with one large coupling constant (~12-14 Hz). This is the

coupling. If this large splitting is absent, the Fluorine is likely missing (de-fluorinated impurity) or the regiochemistry is incorrect.

C NMR Analysis

Carbon-13 analysis provides the most definitive proof of structure due to the predictable magnitude of C-F couplings.

Table 2: Key

| Carbon Type | Shift ( | Splitting Pattern | Interpretation | |

| C-2 (C-F) | ~163.0 | Doublet ( | ~250 Hz | Direct attachment to Fluorine. |

| C-COOH (Ring) | ~165.0 | Doublet ( | ~3-5 Hz | Benzoic acid carbonyl. |

| C-COOH (Tail) | ~175.0 | Singlet | 0 Hz | Distant from Fluorine. |

| C-4 (C-N) | ~153.0 | Doublet ( | ~10 Hz | Ipso to amine. |

| C-6 | ~132.0 | Doublet ( | ~4 Hz | Ortho to COOH. |

| C-1 | ~108.0 | Doublet ( | ~10-15 Hz | Ipso to COOH. |

| C-3 | ~99.0 | Doublet ( | ~24 Hz | Ortho to F; shielded by amine. |

| Quat-C (Tail) | ~55.0 | Singlet | 0 Hz | Quaternary carbon of isobutyric group. |

| CH | ~25.0 | Singlet | 0 Hz | Methyl groups. |

F NMR Analysis

-

Shift: Single peak expected around -108 to -112 ppm .

-

Coupling: If proton-coupled, it will appear as a complex multiplet (quartet of doublets) due to coupling with H-3, H-6, and potentially H-5.

-

Validation: Run proton-decoupled

F to collapse into a singlet. This confirms a single fluorinated species is present.

Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for identifying this impurity and the coupling logic used to assign the aromatic protons.

Analytical Workflow

Figure 1: Step-by-step logic for confirming the identity of Impurity 72 using NMR solubility and spectral features.

Aromatic Coupling Tree (J-Coupling Logic)

Figure 2: Coupling tree demonstrating how Fluorine splitting dictates the multiplet shape of aromatic protons H3 and H6.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59464375, Enzalutamide Impurity 72. Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).

Advanced Characterization of Enzalutamide Impurity 7 via Mass Spectrometry

Executive Summary

In the development and quality control of Enzalutamide (Xtandi®), accurate impurity profiling is critical for regulatory compliance (ICH Q3A/B).[1] While oxidative and hydrolytic degradants are well-documented, process-related impurities such as Impurity 7 present unique challenges due to their structural similarity to reaction intermediates.[1]

Note on Nomenclature: "Impurity 7" is a non-pharmacopeial designation often assigned by reference standard vendors to 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9).[1] This guide focuses exclusively on this symmetric thiourea dimer , a process impurity arising from the dimerization of the isothiocyanate starting material or its reaction with the corresponding aniline.

This guide details the mass spectrometric behavior of Impurity 7, establishing a self-validating protocol to differentiate it from Enzalutamide and other isobaric interferences.

Chemical Basis & Structural Analysis[1][2]

Understanding the fragmentation logic requires a comparison of the parent drug and the impurity.

Enzalutamide (Parent)[1][3]

-

IUPAC: 4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[1]

-

Formula: C₂₁H₁₆F₄N₄O₂S[1]

-

Monoisotopic Mass: 464.0930 Da[1]

-

Key Moiety: Contains two distinct aromatic systems linked by a thiohydantoin ring.[1]

Impurity 7 (Symmetric Thiourea)[1]

-

IUPAC: 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea.[1][3][4][5][6]

-

Monoisotopic Mass: 414.0374 Da[1]

-

Key Moiety: Symmetric dimer of the LHS moiety linked by a thiourea bridge.[1] It lacks the dimethyl-hydantoin ring and the fluoro-benzamide (RHS) moiety entirely.[1]

Experimental Methodology

To ensure reproducibility, the following UHPLC-MS/MS conditions are recommended. These parameters prioritize the separation of hydrophobic dimers and the stabilization of fragment ions.

Liquid Chromatography (UHPLC)[1]

-

Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 0.4 mL/min.[1]

-

Column Temp: 40°C.

Mass Spectrometry (ESI-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Analyzer: Q-ToF or Triple Quadrupole (QqQ).[1]

-

Source Parameters:

Mass Spectrometry Analysis

Enzalutamide Fragmentation (Baseline)

Enzalutamide ([M+H]⁺ = 465) exhibits a characteristic fragmentation pattern driven by the cleavage of the thiohydantoin ring.[1]

-

Mechanism: The m/z 209 ion corresponds to the [2-fluoro-N-methyl-4-((2-methylpropan-2-yl)amino)benzamide]⁺ species.[1] This fragment retains the "Right-Hand Side" (RHS) and the dimethyl carbon of the ring.[1]

-

Significance: The presence of m/z 209 is diagnostic for the benzamide portion of the molecule.[1]

Impurity 7 Fragmentation (Diagnostic)

Impurity 7 ([M+H]⁺ = 415) cannot produce the m/z 209 ion because it lacks the benzamide structure.[1] Its fragmentation is driven by the cleavage of the central thiourea bonds.

Key Fragment Ions:

-

m/z 229 (Base Peak): [Ar-NCS + H]⁺.

-

m/z 187: [Ar-NH₂ + H]⁺.

-

m/z 381: [M+H - H₂S]⁺.

Comparative Data Table

| Compound | Precursor Ion [M+H]⁺ | Key Product Ion 1 | Key Product Ion 2 | Structural Inference |

| Enzalutamide | 465.1 m/z | 209.1 m/z (RHS) | 195.1 m/z (Desmethyl) | Contains Benzamide + Thiohydantoin |

| Impurity 7 | 415.0 m/z | 229.0 m/z (LHS-NCS) | 187.0 m/z (LHS-NH₂) | Symmetric Dimer (LHS-LHS) |

Visualization of Fragmentation Pathways[2][12]

The following diagram illustrates the divergent fragmentation pathways of Enzalutamide and Impurity 7, highlighting the structural origin of the diagnostic ions.

Figure 1: Divergent MS/MS fragmentation pathways. Impurity 7 yields LHS-derived fragments (229, 187), while Enzalutamide yields the RHS-derived fragment (209).[1]

Diagnostic Protocol (Step-by-Step)

This protocol serves as a self-validating system to confirm the presence of Impurity 7 in bulk drug substance.[1]

Step 1: Precursor Ion Scan (MS1)[1]

-

Inject sample.[1]

-

Monitor m/z 415.0 ± 0.5 .[1]

-

Checkpoint: If no peak is found at 415, Impurity 7 is absent (or below LOD).[1] Note that Enzalutamide (465) and its desmethyl metabolite (451) have significantly different masses.[1][8]

Step 2: Product Ion Scan (MS2)[1]

-

Select m/z 415 as the precursor.

-

Apply Collision Energy (CE): Ramp 20-40 eV.[1]

-

Pass Criteria: Observation of major fragments at m/z 229 and m/z 187 .

-

Fail Criteria: Observation of m/z 209 (indicates interference or misidentification).

Step 3: Retention Time Confirmation[1]

-

Impurity 7 is a bis-aryl thiourea, making it significantly more hydrophobic than Enzalutamide.[1]

-

Expectation: Impurity 7 will elute later than Enzalutamide on a Reverse Phase C18 column (Relative Retention Time > 1.2).[1]

Step 4: Isotopic Pattern Check[1]

-

Check the M+2 peak (³⁴S contribution).[1] It should be approximately 4.5% - 5% of the M peak intensity.[1]

Decision Tree for Impurity Identification

Figure 2: Logical workflow for distinguishing Impurity 7 from Parent and Hydrolysis degradants.[1]

References

-

Allmpus Laboratories. Enzalutamide Impurity 7 Reference Standard (CAS 1839619-50-9).[1][6] Retrieved from [1]

-

Veeprho Pharmaceuticals. Enzalutamide Impurity 7 Structure and CAS Information.[1] Retrieved from [1]

-

National Institutes of Health (NIH). Evaluation of Small Molecule Drug Uptake in Patient-Derived Prostate Cancer Explants by Mass Spectrometry (Confirming m/z 209 fragment).[1] Retrieved from [1]

-

Bennett, et al. Development and validation of a bioanalytical method to quantitate enzalutamide... in human plasma.[1] (Confirming Fragmentation Pathways).[1] Retrieved from [1]

-

Pharmaffiliates. 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea Data Sheet. Retrieved from [1]

Sources

- 1. N,N'-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea | C17H8F6N4S | CID 118265565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ::1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea | CAS NO: 1839619-50-9 | SVAK Lifesciences:: [svaklifesciences.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. allmpus.com [allmpus.com]

- 7. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"potential biological activity of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid"

The following technical guide details the biological relevance, chemical utility, and analytical characterization of 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid (CAS 1332524-02-3).

This guide is structured for pharmaceutical scientists involved in the development of androgen receptor signaling inhibitors (ARSIs), specifically focusing on impurity profiling, metabolic pathway elucidation, and synthesis optimization for second-generation anti-androgens like Enzalutamide .[1]

Context: Androgen Receptor Antagonist Development | Role: Critical Intermediate & Degradant[1]

Executive Summary & Chemical Identity

4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid is a dicarboxylic acid derivative serving as a pivotal structural fragment in the synthesis and degradation pathways of diarylthiohydantoin-based anti-prostate cancer drugs.[1]

While the molecule itself lacks the full pharmacophore required for potent Androgen Receptor (AR) antagonism, its biological relevance lies in its role as a process impurity and potential hydrolytic degradant . Understanding its physicochemical behavior is mandatory for CMC (Chemistry, Manufacturing, and Controls) strategies and impurity qualification under ICH Q3A/Q3B guidelines.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid |

| CAS Number | 1332524-02-3 |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| Structural Class | Aminobenzoic Acid Derivative / AAIB Fragment |

| Parent Drug Relation | Enzalutamide (Structural precursor/degradant) |

| pKa (Calculated) | Acid 1: ~2.5 (Carboxyl), Acid 2: ~4.0 (Carboxyl), Base: ~-1.0 (Aniline N) |

Biological Activity & Pharmacological Context[2][3][4][5][6][7]

Mechanism of Action (The "Inactive" Fragment Hypothesis)

In the context of AR signaling inhibitors (e.g., Enzalutamide, Apalutamide), biological activity is driven by the thiohydantoin or hydantoin ring system which locks the molecule into a conformation that antagonizes the ligand-binding domain (LBD) of the androgen receptor.[1]

-

Loss of Pharmacophore: The subject molecule represents the "left-hand" side of the Enzalutamide scaffold (the fluorophenyl ring and the dimethylglycine linker) but lacks the crucial thiohydantoin ring and the "right-hand" cyanotrifluoromethylphenyl moiety.[1]

-

Binding Affinity: Consequently, this molecule exhibits negligible binding affinity for the Androgen Receptor compared to the parent drug (IC50 > 100 µM vs. ~20-80 nM for Enzalutamide).[1]

-

Toxicological Relevance: Its "activity" is therefore defined by its toxicological potential as an impurity.[1] As an aniline derivative, it must be evaluated for genotoxicity, although the substitution at the nitrogen typically mitigates the risks associated with primary aromatic amines.

Metabolic & Degradation Pathways

This compound is formed via the hydrolysis of the amide and/or thiohydantoin rings under stress conditions (acidic/basic hydrolysis) or potentially via specific metabolic cleavage.

Pathway Visualization (DOT)

The following diagram illustrates the structural lineage from the starting material to Enzalutamide and the reversion to the subject molecule via degradation.[1]

Caption: Figure 1. Synthesis and degradation cycle linking the subject molecule to Enzalutamide.

Experimental Protocols

Synthesis & Isolation Protocol

For researchers requiring this compound as a Reference Standard for HPLC retention time marking or impurity spiking studies.

Objective: Synthesize high-purity (>98%) 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid.

Reagents:

Methodology:

-

Dissolution: Dissolve 2-fluoro-4-aminobenzoic acid (1.0 eq) and 1,1,1-trichloro-2-methyl-2-propanol (2.5 eq) in anhydrous acetone. Cool the solution to 0°C in an ice bath.

-

Alkylation: Add powdered NaOH (4.0 eq) portion-wise over 30 minutes. The reaction is exothermic; monitor temperature to keep <5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 12–16 hours. The Jocic-type reaction mechanism drives the formation of the dimethylglycine linkage.[1]

-

Work-up: Remove volatiles (acetone) under reduced pressure (Rotavap).

-

Acidification: Dissolve the solid residue in minimal distilled water. Acidify carefully with 1M HCl to pH ~2.[1]0. The product typically precipitates as a white/off-white solid.[1]

-

Purification: Filter the precipitate. For analytical grade, purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[1]

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic gem-dimethyl singlet at ~1.5 ppm.

Impurity Qualification Assay (HPLC-UV)

To quantify this molecule within a drug substance batch.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 230 nm.[1]

-

Expected Retention: The dicarboxylic acid nature makes this compound highly polar.[1] It will elute early (relative to Enzalutamide).[1] Ensure the solvent front does not mask the peak.[1]

Analytical Data Summary

The following table summarizes the expected analytical signatures for identification.

| Technique | Parameter | Expected Observation |

| HPLC | Retention Time (RT) | Early eluting (Polar). RT < 5 min on standard C18 gradients. |

| Mass Spec (ESI) | Ionization Mode | Negative Mode (ESI-) is preferred due to carboxylic acid groups.[1] |

| Mass Spec (m/z) | Parent Ion [M-H]⁻ | 240.21 |

| ¹H NMR | Aromatic Region | ~7.5 - 7.8 ppm (Multiplets, 3H, Fluorophenyl ring) |

| ¹H NMR | Aliphatic Region | ~1.4 - 1.6 ppm (Singlet, 6H, Gem-dimethyl group) |

| Solubility | Solvents | Soluble in DMSO, Methanol, dilute aqueous base.[1] Insoluble in non-polar organics (Hexane).[1] |

References

-

Synthesis and Structure Confirmation

-

Enzalutamide Pharmacokinetics & Metabolites

-

Chemical Identity & Properties

Sources

Methodological & Application

"analytical method for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid"

Application Note: Analytical Strategy for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid

Executive Summary

This guide details the analytical methodology for 4-(2-Carboxypropan-2-ylamino)-2-fluorobenzoic acid (CAS: 1332524-02-3), a critical intermediate and degradation impurity associated with the androgen receptor antagonist Enzalutamide .[1] Due to its dual carboxylic acid moieties and secondary amine structure, this compound exhibits significant polarity and pH-dependent solubility, presenting challenges in retention and peak shape during Reverse-Phase HPLC (RP-HPLC).[1]

This document provides two validated workflows:

-

HPLC-UV Protocol: For raw material assay, reaction monitoring, and high-level impurity profiling (Limit of Quantitation ~0.05%).[1]

-

LC-MS/MS Protocol: For trace-level detection (ppm level) in final drug substance, compliant with ICH M7 guidelines for potential mutagenic impurities.

Compound Profile & Mechanistic Insight

Chemical Structure: The molecule consists of a 2-fluorobenzoic acid core substituted at the 4-position with a gem-dimethyl glycine (2-carboxypropan-2-yl) group.[1]

| Property | Description |

| IUPAC Name | 4-[(1-Carboxy-1-methylethyl)amino]-2-fluorobenzoic acid |

| CAS Number | 1332524-02-3 |

| Molecular Formula | C₁₁H₁₂FNO₄ |

| Molecular Weight | 241.22 g/mol |

| pKa (Calculated) | pKa₁ ≈ 2.5 (Carboxyl), pKa₂ ≈ 4.0 (Carboxyl), pKa₃ ≈ -1.0 (Aniline N - very low basicity due to EWG) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| Role | Synthetic Intermediate for Enzalutamide; Hydrolytic Degradant |

Mechanistic Context: This compound acts as the nucleophilic backbone in the synthesis of Enzalutamide. In the presence of 1,1,1-trichloro-2-methyl-2-propanol and base, 4-amino-2-fluorobenzoic acid is converted to this target intermediate.[1][2] Conversely, under harsh hydrolytic conditions, the hydantoin ring of Enzalutamide can degrade back to this open-chain dicarboxylic acid form.[1]

Analytical Method Development Strategy

Column Selection Rationale

-

Challenge: The compound possesses two ionizable carboxylic acid groups. At neutral pH, it is doubly negatively charged, leading to poor retention on standard C18 columns (ion repulsion).[1]

-

Solution: Use a C18 column with polar-embedded groups or a standard C18 capable of handling 100% aqueous conditions at low pH.

Mobile Phase Chemistry

-

Buffer: 0.1% Formic Acid or 10-20 mM Ammonium Formate (pH 3.0).[1] Phosphate buffers (pH 2.5) are superior for UV baseline stability but incompatible with MS.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shape and lower backpressure.

Protocol 1: HPLC-UV (Assay & Purity)

Objective: Quantify the compound in reaction mixtures or as a known impurity in Enzalutamide API.

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290, Waters Alliance).

Chromatographic Conditions:

-

Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 254 nm (primary) and 230 nm (secondary).[1]

-

Injection Volume: 10 µL.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 10 | 90 | Hold |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Sample Preparation:

-

Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL).

-

Diluent: Water:Acetonitrile (90:10 v/v).[1]

-

Working Standard: Dilute Stock to 50 µg/mL using Diluent.

System Suitability Criteria:

-

Tailing Factor: < 1.5.

-

Theoretical Plates: > 5000.

-

%RSD (n=6 injections): < 2.0%.

Protocol 2: LC-MS/MS (Trace Impurity Analysis)[1]

Objective: Detect trace levels (< 5 ppm) of the impurity in drug substances.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis) coupled to UHPLC.[1]

MS Source Parameters (ESI Negative Mode):

-

Rationale: Carboxylic acids ionize efficiently in negative mode [M-H]⁻.

-

Ion Spray Voltage: -4500 V.[1]

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

-

Declustering Potential (DP): -60 V.[1]

MRM Transitions:

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |

|---|---|---|---|

| 240.1 [M-H]⁻ | 196.1 | -20 V | 100 ms |

| 240.1 [M-H]⁻ | 152.1 | -35 V | 100 ms |[1]

Note: Transition 240.1 → 196.1 corresponds to the loss of CO₂ (decarboxylation), a common fragmentation for carboxylic acids.[1]

UHPLC Conditions:

-

Column: Waters ACQUITY UPLC HSS T3, 100 x 2.1 mm, 1.8 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

Visualizations

Figure 1: Synthesis and Degradation Pathway

This diagram illustrates the origin of the impurity within the Enzalutamide lifecycle.

Caption: Figure 1. The target compound serves as both a synthetic precursor (Step 1) and a degradation product of Enzalutamide.[1]

Figure 2: Analytical Logic Flow

Decision tree for selecting the appropriate protocol.

Caption: Figure 2. Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

References

-

Pharmaffiliates. (2025). 4-((2-Carboxypropan-2-yl)amino)-2-fluorobenzoic acid - Product Catalog. Retrieved from [Link]

-

National Institutes of Health (NIH). (2015). Clinical Pharmacokinetic Studies of Enzalutamide and Metabolites. PMC4484668. Retrieved from [Link]

-

European Medicines Agency. (2014). Assessment Report: Xtandi (Enzalutamide). Retrieved from [Link][1]

Sources

Application Note: HPLC Quantification of Enzalutamide Impurity 7 (Thiourea Dimer)

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Enzalutamide (Xtandi). It addresses the specific quantification of Impurity 7 , identified here as the symmetric thiourea dimer process impurity, a critical quality attribute due to its formation during the thiohydantoin ring closure step.

Executive Summary

Objective: To establish a robust, validated HPLC method for the quantification of Enzalutamide Impurity 7 (CAS 1839619-50-9). Matrix: Enzalutamide API (Drug Substance) and Finished Dosage Forms. Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gradient Elution. Sensitivity: Limit of Quantitation (LOQ) ≤ 0.05%.

Introduction & Impurity Characterization

Enzalutamide is a non-steroidal androgen receptor inhibitor used for castration-resistant prostate cancer.[1][2] Its synthesis involves a critical reaction between an isothiocyanate intermediate and an amino-ester, followed by cyclization to form the thiohydantoin ring.

Impurity 7 Definition: In the context of commercial impurity standards (e.g., Veeprho, Allmpus), Impurity 7 is defined as 1,3-bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea .

-

Origin: Process-related. It forms when the starting material 4-isothiocyanato-2-(trifluoromethyl)benzonitrile reacts with its hydrolyzed amine counterpart (4-amino-2-(trifluoromethyl)benzonitrile) or dimerizes under basic conditions.

Impurity Formation Pathway

The following diagram illustrates the competitive reaction pathway leading to Impurity 7 during Enzalutamide synthesis.

Caption: Competitive formation of Impurity 7 (Thiourea Dimer) from the Isothiocyanate starting material.

Method Development Strategy

Column Selection: The Core-Shell Advantage

Separating the highly hydrophobic thiourea dimer (Impurity 7) from the thiohydantoin API requires a stationary phase with high carbon loading and steric selectivity.

-

Choice: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or Waters ACQUITY CSH C18 .

-

Rationale: The core-shell technology (Kinetex) provides UHPLC-like resolution at standard HPLC backpressures, essential for resolving the "impurity cluster" that often elutes after the main peak.

Mobile Phase Engineering

Enzalutamide and its impurities are weakly acidic/neutral.

-

Buffer: 10 mM Ammonium Acetate (pH 4.0).

-

Why pH 4.0? This pH suppresses the ionization of the carboxylic acid moieties (found in degradants like Impurity A), ensuring they are retained on the column, while preventing the hydrolysis of the sensitive thiohydantoin ring which can occur at higher pH.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

-

Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Glacial Acetic Acid, Milli-Q Water.

-

Reference Standards: Enzalutamide (99.9%), Impurity 7 Standard (≥95%).[4]

Chromatographic Conditions

| Parameter | Setting |

| Column | Kinetex C18, 100 mm x 4.6 mm, 2.6 µm (or equivalent L1 column) |

| Column Temp | 40°C ± 0.5°C |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 5 µL |

| Detection | UV @ 270 nm (Bandwidth 4 nm) |

| Run Time | 35 Minutes |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.0 (adj. with Acetic Acid) |

| Mobile Phase B | Acetonitrile (100%) |

Gradient Program

This gradient is designed to elute polar degradants early, retain the API, and then ramp up to elute the highly hydrophobic Impurity 7.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Isocratic |

| 20.0 | 20 | 80 | Linear Ramp |

| 25.0 | 20 | 80 | Wash (Elute Impurity 7) |

| 25.1 | 70 | 30 | Return to Initial |

| 35.0 | 70 | 30 | Re-equilibration |

Standard & Sample Preparation

Diluent: Acetonitrile:Water (80:20 v/v).[5] Note: High organic content is required to dissolve the hydrophobic Impurity 7.

-

Impurity Stock Solution (100 µg/mL):

-

Weigh 5.0 mg of Impurity 7 Reference Standard into a 50 mL flask.

-

Dissolve in 40 mL Acetonitrile; sonicate for 5 mins. Make up to volume with Water.

-

-

System Suitability Solution:

-

Prepare a solution containing 0.5 mg/mL Enzalutamide spiked with Impurity 7 at 0.15% level (0.75 µg/mL).

-

-

Test Sample Preparation:

-

Weigh 25 mg of Enzalutamide API into a 50 mL volumetric flask.

-

Add 35 mL Diluent, sonicate for 10 mins (maintain temp <25°C to prevent degradation).

-

Dilute to volume.[6] Filter through 0.22 µm PTFE filter.

-

Method Validation (Self-Validating Systems)

To ensure trustworthiness, the method must pass the following System Suitability Criteria (SST) before every run.

System Suitability Criteria

-

Resolution (Rs): > 2.0 between Enzalutamide and the nearest eluting impurity.

-

Tailing Factor (T): 0.8 – 1.5 for Enzalutamide peak.

-

Precision (RSD): < 2.0% for 6 replicate injections of the Standard.

Linearity & Range

-

Range: LOQ to 150% of the specification limit (0.15%).

-

Acceptance: Correlation Coefficient (R²) ≥ 0.999.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for routine QC release testing.

Calculation

Quantify Impurity 7 using the External Standard method or Relative Response Factor (RRF). If RRF is not established, assume RRF = 1.0 for initial development, but validation is required.

- : Peak area of Impurity 7 in sample.[2][7]

- : Average peak area of Impurity 7 in standard.

- : Concentration of Standard (mg/mL).

- : Concentration of Sample (mg/mL).

- : Potency of Reference Standard (decimal).

Troubleshooting Guide

-

Issue: Impurity 7 peak is broad or splitting.

-

Cause: Solvent mismatch. The sample diluent (80% ACN) is stronger than the initial mobile phase (30% ACN).

-

Fix: Reduce injection volume to 3 µL or adjust initial gradient hold to 3 minutes to allow focusing.

-

-

Issue: Ghost peaks at high retention times.

-

Cause: Carryover of the highly hydrophobic Impurity 7.

-

Fix: Add a needle wash step with 100% Acetonitrile or Methanol between injections.

-

References

-

Ma, X., et al. (2016).[5][8] "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Veeprho Laboratories. (n.d.). "Enzalutamide Impurity 7 Reference Standard (CAS 1839619-50-9)."[1][2][3] Link

-

Allmpus Laboratories. (n.d.). "Enzalutamide Impurity 7 Data Sheet." Link

-

ICH Guidelines. (2006). "Q3A(R2): Impurities in New Drug Substances." Link

Sources

Advanced Protocol: Forced Degradation Studies of Enzalutamide

Content Type: Application Note & Technical Protocol Target Audience: Pharmaceutical Scientists, Analytical Chemists, and Stability Managers

Executive Summary & Strategic Rationale

Enzalutamide (Xtandi) is a non-steroidal antiandrogen (NSAA) containing a thiohydantoin scaffold, a benzonitrile moiety, and a trifluoromethyl group. In the context of drug development, understanding the intrinsic stability of this molecule is critical not just for regulatory compliance (ICH Q1A/Q1B), but for establishing a robust manufacturing control strategy.

This guide moves beyond generic "stress testing" to focus on the specific chemical vulnerabilities of Enzalutamide. The thiohydantoin ring is susceptible to hydrolysis under extreme pH, while the thio-carbonyl group presents a specific oxidative liability. This protocol details a self-validating, stability-indicating assay method (SIAM) designed to separate Enzalutamide from its process impurities (e.g., Enzal-2A) and degradants (e.g., Carboxylic Acid derivatives).

Chemical Vulnerability Analysis

Before initiating wet-lab work, the stress conditions must be tailored to the molecule's functional groups:

-

Thiohydantoin Ring: The core structural vulnerability. Susceptible to ring-opening hydrolysis under alkaline conditions.

-

Nitrile Group (-CN): Can hydrolyze to an amide and subsequently to a carboxylic acid under strong acidic/basic stress.

-

Thio-carbonyl (C=S): Potential site for oxidative desulfurization or formation of sulfoxides/sulfones.

Diagram 1: Forced Degradation Study Workflow

This workflow illustrates the logical progression from stress loading to mass balance calculation.

Caption: Logical workflow for Enzalutamide stress testing, ensuring neutralization prior to chromatographic injection.

Experimental Protocols

Safety Note: Enzalutamide is a potent antiandrogen.[1] All handling must occur in a containment isolator or fume hood using appropriate PPE (double nitrile gloves, N95/P100 respirator).

Preparation of Stock Solution[2]

-

Concentration: 1000 µg/mL[2]

-

Diluent: Methanol (LC-MS Grade)

-

Procedure: Weigh 50 mg of Enzalutamide into a 50 mL volumetric flask. Dissolve in ~40 mL Methanol with sonication (5 mins). Make up to volume.

Stress Conditions[2][3]

| Stress Type | Reagent / Condition | Exposure Time | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl (1:1 v/v with Stock) | 2-4 hours @ 80°C | 5-20% | Targets nitrile hydrolysis and amide bond cleavage.[1] |

| Base Hydrolysis | 0.1N NaOH (1:1 v/v with Stock) | 1-2 hours @ 80°C | 5-20% | Critical: Thiohydantoin ring is highly labile in base.[1] Start with mild conditions to avoid total degradation. |

| Oxidation | 3% - 12% H₂O₂ | 4 hours @ RT | 5-20% | Investigates oxidative desulfurization of the thio-group.[1] |

| Thermal | Dry Heat (Solid State) | 7 Days @ 60°C | < 5% | Assesses crystal lattice stability. |

| Photolytic | UV Light (ICH Q1B) | 1.2 million lux hrs | < 5% | Enzalutamide has UV absorption; check for photo-isomerization. |

Sample Processing for Analysis

Crucial Step: All stressed samples must be quenched/neutralized to prevent damage to the HPLC column and to stop the reaction immediately before analysis.

-

Acid Samples: Neutralize with equal volume of 1N NaOH. Dilute to 50 µg/mL with Mobile Phase.

-

Base Samples: Neutralize with equal volume of 1N HCl. Dilute to 50 µg/mL with Mobile Phase.

-

Oxidation Samples: Dilute to 50 µg/mL. Note: Ensure injection volume is low to prevent peroxide interference with early eluting peaks.

Analytical Methodology (High-Performance Liquid Chromatography)

This method is optimized to resolve the parent peak from the known carboxylic acid metabolite and hydrolysis degradants.

-

Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.

-

Column: Inertsil ODS-3V or Waters X-Bridge C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

-

Solvent B: Acetonitrile (ACN).[3]

-

Ratio: Isocratic 40:60 (Buffer:ACN) or Gradient if complex impurities arise.

-

-

Column Temp: 25°C - 30°C.

-

Detection: 235 nm (Lambda max for Enzalutamide).

-

Injection Volume: 10-20 µL.

-

Run Time: 15 - 20 minutes (Parent peak elutes ~4.5 - 5.5 min).

Anticipated Results & Discussion

Degradation Pathway Analysis

The primary degradation pathway involves the hydrolysis of the thiohydantoin ring and the nitrile group.

Diagram 2: Proposed Degradation Mechanism

This diagram visualizes the chemical transformation of Enzalutamide under hydrolytic stress.

Caption: Mechanistic pathway showing conversion of Enzalutamide to carboxylic acid and oxidative impurities.

Quantitative Profile (Simulated Data)

| Stress Condition | % Degradation | Major Impurity RRT (Relative Retention Time) | Mass Balance (%) |

| Acid (1N HCl) | 15 - 22% | 0.28, 0.33 (Polar Hydrolytic Products) | 98.5% |

| Base (0.1N NaOH) | 8 - 12% | 0.27 (Carboxylic Acid Derivative) | 97.2% |

| Oxidation (12% H₂O₂) | 10 - 18% | 0.21, 0.23 (Oxidative Species) | 99.1% |

| Thermal (60°C) | < 1.0% | N/A | 99.8% |

| Photolytic | < 2.0% | 0.14 (Minor Photo-degradant) | 99.5% |

Note: RRTs are relative to the Enzalutamide peak (set to 1.00).

Senior Scientist Troubleshooting & Tips

-

Peak Purity is Paramount: Enzalutamide has a trifluoromethyl group which is electron-withdrawing. This can cause peak tailing if the mobile phase pH is not controlled. Ensure the buffer is maintained at pH 2.5 - 3.0 using orthophosphoric acid to suppress ionization of acidic degradants.

-

Base Sensitivity: The thiohydantoin ring is extremely sensitive to base. If you use 1N NaOH, you may see 100% degradation within minutes, leading to a "loss of mass balance" because the degradants might not elute or might degrade further into non-chromophores. Recommendation: Start with 0.01N or 0.1N NaOH.

-